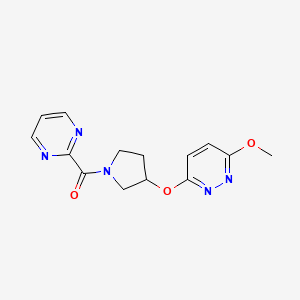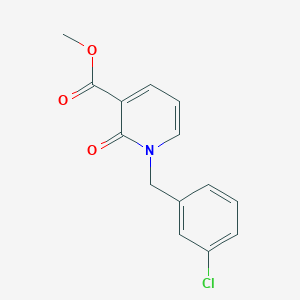![molecular formula C19H31N3O2 B2552172 6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2320821-18-7](/img/structure/B2552172.png)
6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines a tert-butyl group, a piperidine ring, and a dihydropyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Oxan-3-yl Methyl Group:
Formation of the Dihydropyridazinone Core: The final step involves the formation of the dihydropyridazinone core through a cyclization reaction, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
化学反応の分析
Types of Reactions
6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a tool in biological research to study its effects on various biological systems and pathways.
作用機序
The mechanism of action of 6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one: shares similarities with other compounds that have a piperidine ring or a dihydropyridazinone core. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
6-tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-19(2,3)17-6-7-18(23)22(20-17)16-8-10-21(11-9-16)13-15-5-4-12-24-14-15/h6-7,15-16H,4-5,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDGCJJIHUQFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2552093.png)

![2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B2552099.png)
![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)
![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)
